Hexyl cyanoacetate
CAS No.: 13361-53-0
Cat. No.: VC20969615
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13361-53-0 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | hexyl 2-cyanoacetate |
| Standard InChI | InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3 |
| Standard InChI Key | PWKKBTPSCGLYBR-UHFFFAOYSA-N |
| SMILES | CCCCCCOC(=O)CC#N |
| Canonical SMILES | CCCCCCOC(=O)CC#N |
Introduction
Physical and Chemical Properties
Hexyl cyanoacetate possesses distinct physical and chemical properties that determine its behavior in various applications and reactions. Understanding these properties is crucial for its proper handling, storage, and utilization in synthetic processes.
Physical Properties
Table 1 summarizes the key physical properties of hexyl cyanoacetate:
Chemical Structure and Reactivity
Hexyl cyanoacetate contains three primary reactive centers: the cyano group, the ester functionality, and an acidic methylene group positioned between these electron-withdrawing groups. This structural arrangement gives the compound unique reactivity patterns similar to those observed in other cyanoacetic esters, such as ethyl cyanoacetate .
The compound is represented by the following structural features:
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IUPAC Name: hexyl 2-cyanoacetate
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SMILES Notation: CCCCCCOC(=O)CC#N
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InChI: InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3
The acidic methylene group, activated by both the nitrile and carbonyl functions, makes hexyl cyanoacetate particularly useful in condensation reactions like the Knoevenagel condensation and Michael additions . This reactivity pattern enables the compound to serve as a versatile building block for the synthesis of more complex molecules.
Synthesis and Production Methods
Several approaches have been documented for the synthesis of hexyl cyanoacetate, generally following established methods for cyanoacetic acid ester preparation. These methods vary in efficiency, scalability, and environmental impact.
Esterification Reactions
The most common synthesis route involves the direct esterification of cyanoacetic acid with hexanol. This reaction typically requires catalysis and can be performed under various conditions:
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Coupling Agent-Mediated Esterification: The reaction between cyanoacetic acid and hexanol is facilitated using coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). This method ensures efficient coupling under mild conditions, minimizing side reactions.
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Acid-Catalyzed Fischer Esterification: Similar to the synthesis of other cyanoacetic esters, hexyl cyanoacetate can be prepared through the Fischer esterification process, using a strong mineral acid catalyst such as concentrated sulfuric acid . This approach involves the reaction of cyanoacetic acid with hexanol in the presence of the acid catalyst.
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Phase Transfer Catalysis: Analogous to methods used for ethyl cyanoacetate synthesis, hexyl cyanoacetate can potentially be prepared by reacting sodium cyanoacetate with hexyl bromide in an aqueous-organic two-phase system, using a phase transfer catalyst to facilitate the reaction .
Optimization Parameters
Research on analogous cyanoacetic esters indicates that several factors significantly influence the synthesis efficiency:
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Catalyst concentration
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Molar ratios of reactants
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Temperature control
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Reaction time
Studies on ethyl cyanoacetate synthesis have identified catalyst amount as the most critical factor, followed by molar ratios and temperature. Similar principles likely apply to hexyl cyanoacetate synthesis, with optimal conditions typically involving controlled temperature ranges (80-95°C) and reaction times of 3.5-4 hours.
Applications of Hexyl Cyanoacetate
Hexyl cyanoacetate finds applications across multiple industries and research areas, owing to its versatile functional groups and reactivity profile.
Pharmaceutical and Agrochemical Synthesis
In pharmaceutical and agrochemical research, hexyl cyanoacetate serves as a key intermediate in the synthesis of bioactive compounds:
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Heterocyclic Compound Synthesis: The compound's reactive functional groups make it valuable for constructing heterocyclic scaffolds commonly found in pharmaceuticals .
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Substituted Cinnamic Esters: Patent literature describes processes for manufacturing substituted 2-cyano cinnamic esters using cyanoacetic esters as starting materials . These derivatives have potential applications in medicinal chemistry and other fields.
Polymer Chemistry
In polymer science, hexyl cyanoacetate contributes to the development of specialized materials:
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Monomer Applications: The compound acts as a monomer or cross-linking agent in polymer synthesis, enhancing the properties of resins and adhesives .
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Related Cyanoacrylates in Medical Applications: The related compound n-hexyl cyanoacrylate has demonstrated utility in medicine and dentistry due to its antibacterial and hemostatic properties . Research has shown that n-hexyl cyanoacrylate can be used in direct pulpal protection and pulpotomies, promoting healing and hard tissue formation without significant inflammation .
Industrial Applications
Industrial uses of hexyl cyanoacetate include:
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Dye and Pigment Manufacturing: The compound contributes to the production of vibrant and stable colorants used in textiles and coatings .
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Fine Chemical Synthesis: Its role as a building block extends to the creation of specialty materials for various industrial applications .
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Intermediate in Organic Synthesis: Its reactivity makes it valuable in creating complex molecules with specific functional properties for industrial use .
Comparative Analysis with Related Compounds
Understanding hexyl cyanoacetate in the context of related compounds provides insight into its unique properties and potential applications.
Comparison with Other Cyanoacetic Esters
Table 2 presents a comparison of hexyl cyanoacetate with selected related compounds:
Structure-Activity Relationships
The reactivity and application potential of hexyl cyanoacetate can be understood through structure-activity relationships observed across the cyanoacetic ester family:
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Chain Length Effects: As demonstrated in the comparison table, chain length affects lipophilicity, with longer chains (like hexadecyl) being more suitable for applications requiring interaction with lipid membranes or hydrophobic environments.
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Reactive Center Conservation: Despite variations in the alkyl portion, all cyanoacetic esters maintain the key reactive center (the acidic methylene flanked by cyano and carbonyl groups), preserving their synthetic utility .
Current Research and Future Perspectives
Research into hexyl cyanoacetate and related compounds continues to evolve, opening new avenues for applications and improved synthesis methods.
Emerging Applications
Recent developments suggest potential new applications for hexyl cyanoacetate and related cyanoacetic esters:
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Biomedical Materials: Related compounds like n-hexyl cyanoacrylate have shown promise in dental applications, suggesting potential extended uses for hexyl cyanoacetate derivatives in biomedical materials .
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Advanced Polymer Systems: Research into specialized copolymers using cyanoacetic esters as building blocks points to applications in targeted drug delivery and other advanced materials.
Sustainable Synthesis Approaches
Future research directions may focus on developing more environmentally friendly synthesis methods:
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Catalyst Optimization: Identification of more efficient and recyclable catalysts could improve the sustainability profile of hexyl cyanoacetate production .
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Green Chemistry Approaches: Implementation of solvent-free conditions or the use of more environmentally benign reaction media represents an important area for future investigation.
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Process Intensification: Innovations in continuous flow chemistry and other process intensification techniques may improve efficiency and reduce waste in hexyl cyanoacetate production .
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